Diaminophen

Description

Diaminophen, a diamine derivative, is characterized by two amine groups attached to an aromatic benzene ring. A prominent example is N4-(1-Benzyl-1H-indazol-5-yl) N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine (Molecular Formula: C₂₃H₂₁N₇; Molecular Weight: 395.47 g/mol), which exhibits versatility in pharmaceutical and analytical applications . This compound is integral to peptide synthesis, where its primary amine group facilitates spacer design, avoiding steric hindrance during conjugation . This compound derivatives are also employed in chromatographic impurity profiling, leveraging their distinct retention times and asymmetry values for precise analysis .

Properties

CAS No. |

902-83-0 |

|---|---|

Molecular Formula |

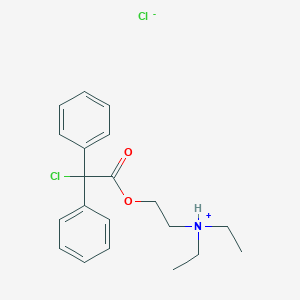

C20H24ClNO2.HCl |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C20H24ClNO2.ClH/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |

InChI Key |

UFSBFMDTWVPCIA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.Cl |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Cl-] |

Other CAS No. |

902-83-0 |

Related CAS |

6699-38-3 (Parent) |

Synonyms |

2-Chloro-2, 2-(diethylamino)ethyl ester hydrochloride; Benzeneacetic acid, a-chloro-a-phenyl-, 2-(diethylamino)ethy |

Origin of Product |

United States |

Comparison with Similar Compounds

Diphenylamine Analogs

- Structure: Diphenylamine consists of two phenyl groups bonded to a central amine (C₆H₅)₂NH. Diaminophen differs through additional pyrido-pyrimidine and benzyl-indazol substituents .

- Applications: Diphenylamine analogs, such as tofenamic acid (a nonsteroidal anti-inflammatory drug), share structural motifs but differ in pharmacological targets. Tofenamic acid’s carboxyl group enhances cyclooxygenase (COX) inhibition, whereas this compound’s diamine structure supports nucleic acid intercalation .

Bis(4-aminophenyl) Disulfide Dihydrochloride

- Structure: Features two 4-aminophenyl groups linked by a disulfide bridge (Cl⁻·HCl⁻·H₂N-C₆H₄-S-S-C₆H₄-NH₂). The disulfide bond confers redox sensitivity, unlike this compound’s stable amine backbone .

- Applications: Used in polymer chemistry and drug delivery due to disulfide cleavage under reducing conditions. This compound lacks this dynamic behavior but offers superior thermal stability .

Functional Analogs

Acetaminophen (Paracetamol)

- Structure: Contains an amide group (H₂NC(O)C₆H₄OH), differing from this compound’s diamine configuration .

- Pharmacology: Both compounds exhibit analgesic properties, but acetaminophen acts via COX-2 inhibition in the CNS, while this compound’s mechanism involves DNA binding .

- Safety: Acetaminophen has hepatotoxicity risks at high doses, whereas this compound’s toxicity profile remains under investigation .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Chromatographic Data (HPLC)

| Compound | Retention Time (min) | Relative Retention Time (RRT) | Asymmetry (TUSP) |

|---|---|---|---|

| This compound (Example) | 8.2 | 1.00 | 1.05 |

| Tofenamic Acid | 6.7 | 0.82 | 1.20 |

| Acetaminophen | 3.5 | 0.43 | 1.15 |

Key Research Findings

- This compound derivatives demonstrate ≥90% purity in chromatographic assays, critical for pharmaceutical quality control .

- Diphenylamine analogs exhibit structural mimicry of thyroxine , suggesting applications in hormone replacement therapy .

- Bis(4-aminophenyl) disulfide’s redox-responsive behavior enables targeted drug release in tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.